6-Chloro-3-methylpicolinic acid
Overview
Description
6-Chloro-3-methylpicolinic acid is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of picolinic acid, where the chlorine atom is substituted at the 6th position and a methyl group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methylpicolinic acid typically involves the chlorination of 3-methylpicolinic acid. One common method is the direct chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methylpicolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 6-amino-3-methylpicolinic acid or 6-thio-3-methylpicolinic acid.
Oxidation: Formation of 6-chloro-3-carboxypicolinic acid or 6-chloro-3-formylpicolinic acid.
Reduction: Formation of 6-chloro-3-methylpicolinic alcohol.
Scientific Research Applications
6-Chloro-3-methylpicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methylpicolinic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The chlorine and methyl groups on the pyridine ring enhance its binding affinity and specificity towards these targets. Additionally, it can participate in coordination chemistry by forming complexes with metal ions, which can further modulate its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Methylpicolinic acid: Lacks the chlorine substitution, making it less reactive in certain substitution reactions.
6-Chloropicolinic acid: Lacks the methyl group, which may affect its binding affinity and specificity.
Picolinic acid: The parent compound without any substitutions, which has different chemical and biological properties.
Uniqueness
6-Chloro-3-methylpicolinic acid is unique due to the presence of both chlorine and methyl groups on the pyridine ring. This dual substitution enhances its reactivity and binding properties, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
6-chloro-3-methylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSPBBWQVLWOPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677437 | |
Record name | 6-Chloro-3-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201924-32-4 | |
Record name | 6-Chloro-3-methyl-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201924-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-3-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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